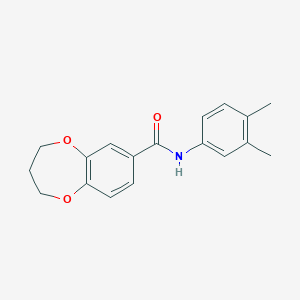![molecular formula C22H30N6O2 B11237655 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11237655.png)
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Piperazine Groups: The piperazine groups are introduced through nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective substitution.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is typically introduced via an acylation reaction using methoxybenzoic acid or its derivatives in the presence of a coupling agent such as HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Properties
Molecular Formula |
C22H30N6O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H30N6O2/c1-17-16-20(26-10-8-25(2)9-11-26)24-22(23-17)28-14-12-27(13-15-28)21(29)18-4-6-19(30-3)7-5-18/h4-7,16H,8-15H2,1-3H3 |
InChI Key |
YQHOMDNHPJSGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


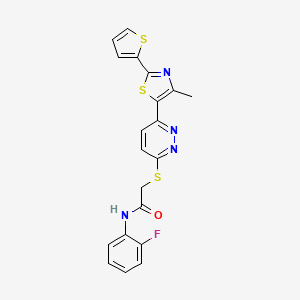
![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11237587.png)
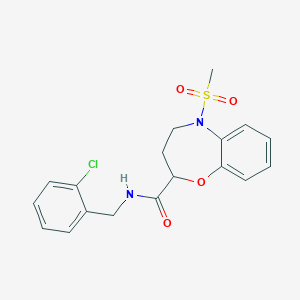
![1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11237595.png)
![2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11237604.png)

![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237606.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237611.png)
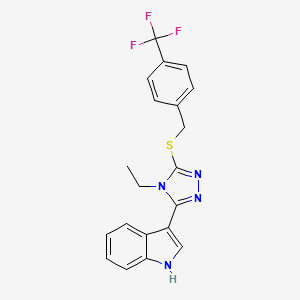
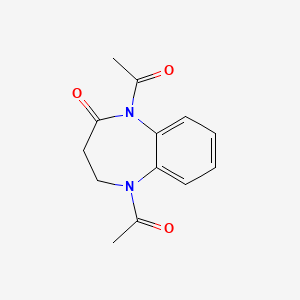
![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B11237630.png)
![6-chloro-N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237632.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11237642.png)
